molecular formula C18H28N2O2 B12237734 1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine

1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine

Cat. No.: B12237734
M. Wt: 304.4 g/mol
InChI Key: ACQFLSBOGRRYMD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to a piperazine ring, which is further substituted with a 3,5-dimethoxyphenylmethyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of serotonin and dopamine receptors, which are critical in regulating mood and behavior .

Comparison with Similar Compounds

1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives such as:

  • 1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine
  • 1-Cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H28N2O2/c1-21-17-11-15(12-18(13-17)22-2)14-19-7-9-20(10-8-19)16-5-3-4-6-16/h11-13,16H,3-10,14H2,1-2H3

InChI Key

ACQFLSBOGRRYMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)C3CCCC3)OC

Origin of Product

United States

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